1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 338391-69-8
VCID: VC20773892
InChI: InChI=1S/C15H16FN5/c1-15(2,3)21-14-11(13(17)18-8-19-14)12(20-21)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19)
SMILES: CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)F)N
Molecular Formula: C15H16FN5
Molecular Weight: 285.32 g/mol

1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 338391-69-8

Cat. No.: VC20773892

Molecular Formula: C15H16FN5

Molecular Weight: 285.32 g/mol

* For research use only. Not for human or veterinary use.

1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 338391-69-8

Specification

CAS No. 338391-69-8
Molecular Formula C15H16FN5
Molecular Weight 285.32 g/mol
IUPAC Name 1-tert-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C15H16FN5/c1-15(2,3)21-14-11(13(17)18-8-19-14)12(20-21)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19)
Standard InChI Key SIPDIAWCEGNHFS-UHFFFAOYSA-N
SMILES CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)F)N
Canonical SMILES CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)F)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator